2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide features a spirocyclic framework combining a cyclohexane ring and a dihydroisoquinoline moiety. Key structural elements include:
- A 2-methoxyethyl substituent at the 2'-position of the spiro system.
- A 1,3,4-thiadiazol-2-yl carboxamide group linked to the isoquinoline core.
- A ketone (1'-oxo) functional group.
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C20H24N4O3S/c1-27-12-11-24-18(26)15-8-4-3-7-14(15)16(20(24)9-5-2-6-10-20)17(25)22-19-23-21-13-28-19/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3,(H,22,23,25) |
InChI Key |
KUZNEHJOFYWZEN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which are then further reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Spirocyclic Framework Modifications
The spirocyclic architecture is a common feature among related compounds. Key analogs include:
- 2′-(sec-Butyl)-1′-oxo-N-(1,3,4-thiadiazol-2-yl)-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxamide (): Substituent: A lipophilic sec-butyl group replaces the methoxyethyl chain. Impact: Increased hydrophobicity may enhance membrane permeability but reduce solubility compared to the target compound .
- 2'-(2-Methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide (): Heterocycle: The 4-methylthiazole replaces the 1,3,4-thiadiazole. Molecular Weight: 399.51 vs. ~400 (estimated for the target). Biological Relevance: Thiazole-containing analogs are noted for signaling pathway modulation, suggesting heterocycle-dependent target interactions .
Heterocyclic Carboxamide Variations
The 1,3,4-thiadiazole ring is a critical pharmacophore in the target compound. Comparisons include:
- BMS-776532 (): A glucocorticoid receptor modulator with a 1,3,4-thiadiazole-amino group. Activity: Partial agonist efficacy in anti-inflammatory assays, highlighting the thiadiazole’s role in receptor binding .
- N-(4-Methyl-1,3-thiazol-2-yl) analogs (): Thiazole vs.
Substituent Effects on Physicochemical Properties
- The methoxyethyl group in the target compound balances hydrophilicity and lipophilicity, favoring oral bioavailability compared to more hydrophobic substituents .
Computational and Bioactivity Insights
Tanimoto Similarity Analysis
Molecular Networking and Fragmentation Patterns
- Cosine scores from MS/MS data () could group the target compound with spirocyclic analogs, indicating shared fragmentation pathways and core stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
